Endoxifen HCl Endoxifen HCl Endoxifen, also known as N-desmethyl-4-hydroxytamoxifen, is a chemical that is under development for estrogen receptor-positive breast cancer. It is also being evaluated as an antipsychotic for treatment of mania and other psychotic disorders. Endoxifen is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group. It is an active metabolite of tamoxifen and has been found to be effective in patients that have failed previous hormonal therapies (tamoxifen, aromatase inhibitors, and fulvestrant). The prodrug tamoxifen is metabolized by the CYP2D6 enzyme to produce afimoxifene (4-hydroxytamoxifen) and endoxifen.
Brand Name: Vulcanchem
CAS No.: 1032008-74-4
VCID: VC0527150
InChI: InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-;
SMILES: CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl
Molecular Formula: C25H28ClNO2
Molecular Weight: 409.954

Endoxifen HCl

CAS No.: 1032008-74-4

Inhibitors

VCID: VC0527150

Molecular Formula: C25H28ClNO2

Molecular Weight: 409.954

Purity: >98% (or refer to the Certificate of Analysis)

Endoxifen HCl - 1032008-74-4

CAS No. 1032008-74-4
Product Name Endoxifen HCl
Molecular Formula C25H28ClNO2
Molecular Weight 409.954
IUPAC Name 4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride
Standard InChI InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-;
Standard InChIKey RPFIMPDXTABYCN-BJFQDICYSA-N
SMILES CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl
Appearance Solid powder
Description Endoxifen, also known as N-desmethyl-4-hydroxytamoxifen, is a chemical that is under development for estrogen receptor-positive breast cancer. It is also being evaluated as an antipsychotic for treatment of mania and other psychotic disorders. Endoxifen is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group. It is an active metabolite of tamoxifen and has been found to be effective in patients that have failed previous hormonal therapies (tamoxifen, aromatase inhibitors, and fulvestrant). The prodrug tamoxifen is metabolized by the CYP2D6 enzyme to produce afimoxifene (4-hydroxytamoxifen) and endoxifen.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Endoxifen HCl; Endoxifen hydrochloride; Z-Endoxifen HCl; 4-Hydroxy-N-desmethyltamoxifen; N-Desmethyl-4-hydroxytamoxifen;
Reference 1. Chao TC, Pan WC, Tsai YF, Chou YC, Liu YR, Wang SF, Chen YJ, Souček P, Ueng YF. Plasma endoxifen and 4-hydroxytamoxifen levels in CYP2D6(C100T) carrying breast cancer patients and association with serum cholesterol. Toxicol Appl Pharmacol. 2019 Sep 1;378:114619. doi: 10.1016/j.taap.2019.114619. Epub 2019 Jun 10. Erratum in: Toxicol Appl Pharmacol. 2019 Oct 1;380:114701. PubMed [citation] PMID: 31195002
2. Lee CI, Fox P, Balakrishnar B, Balleine RL, Gao B, Provan P, Coulter S, Liddle C, Hui R, Wong M, Gurney H, Wilcken N. Tamoxifen-induced severe hot flashes and endoxifen levels: is dose reduction a safe and effective strategy? Breast. 2019 Aug;46:52-57. doi: 10.1016/j.breast.2019.05.009. Epub 2019 May 6. PubMed [citation] PMID: 31082762
3. Sanchez-Spitman AB, Swen JJ, Dezentje VO, Moes DJAR, Gelderblom H, Guchelaar HJ. Clinical pharmacokinetics and pharmacogenetics of tamoxifen and endoxifen. Expert Rev Clin Pharmacol. 2019 Jun;12(6):523-536. doi: 10.1080/17512433.2019.1610390. Epub 2019 Apr 30. Review. PubMed [citation] PMID: 31008668
4. Goetz MP. The development of endoxifen for breast cancer. Clin Adv Hematol Oncol. 2018 Feb;16(2):102-105. No abstract available. PubMed [citation] PMID: 29741509
5. Maximov PY, Abderrahman B, Fanning SW, Sengupta S, Fan P, Curpan RF, Rincon DMQ,
Greenland JA, Rajan SS, Greene GL, Jordan VC. Endoxifen, 4-Hydroxytamoxifen and an Estrogenic Derivative Modulate Estrogen Receptor Complex Mediated Apoptosis in Breast Cancer. Mol Pharmacol. 2018 Aug;94(2):812-822. doi: 10.1124/mol.117.111385. Epub 2018 May 8. PubMed [citation] PMID: 29739819, PMCID: PMC6022805
6. Milroy LG, Koning B, Scheppingen DSV, Jager NGL, Beijnen JH, Koek J, Brunsveld L. A multi-gram-scale stereoselective synthesis of Z-endoxifen. Bioorg Med Chem Lett. 2018 May 1;28(8):1352-1356. doi: 10.1016/j.bmcl.2018.03.008. Epub 2018 Mar 13. PubMed [citation] PMID: 29548575
7. Chen P, Sheikh S, Ahmad A, Ali SM, Ahmad MU, Ahmad I. Orally administered endoxifen inhibits tumor growth in melanoma-bearing mice. Cell Mol Biol Lett. 2018 Jan 3;23:3. doi: 10.1186/s11658-017-0068-7. eCollection 2018. PubMed [citation] PMID: 29308069, PMCID: PMC5751858
8. Gingery A, Iwaniec UT, Subramaniam M, Turner RT, Pitel KS, McGovern RM, Reid JM,
Marler RJ, Ingle JN, Goetz MP, Hawse JR. Skeletal and Uterotrophic Effects of Endoxifen in Female Rats. Endocrinology. 2017 Oct 1;158(10):3354-3368. doi: 10.1210/en.2016-1871. PubMed [citation] PMID: 28977607, PMCID: PMC5659691
9. Schroth W, Winter S, Mürdter T, Schaeffeler E, Eccles D, Eccles B, Chowbay B, Khor CC, Tfayli A, Zgheib NK, Eichelbaum M, Schwab M, Brauch H. Improved Prediction of Endoxifen Metabolism by CYP2D6 Genotype in Breast Cancer Patients Treated with Tamoxifen. Front Pharmacol. 2017 Aug 24;8:582. doi: 10.3389/fphar.2017.00582. eCollection 2017. PubMed [citation] PMID: 28955222, PMCID: PMC5609540
10. Goetz MP, Suman VJ, Reid JM, Northfelt DW, Mahr MA, Ralya AT, Kuffel M, Buhrow SA, Safgren SL, McGovern RM, Black J, Dockter T, Haddad T, Erlichman C, Adjei AA, Visscher D, Chalmers ZR, Frampton G, Kipp BR, Liu MC, Hawse JR, Doroshow JH, et al. First-in-Human Phase I Study of the Tamoxifen Metabolite Z-Endoxifen in Women With Endocrine-Refractory Metastatic Breast Cancer. J Clin Oncol. 2017 Oct 20;35(30):3391-3400. doi: 10.1200/JCO.2017.73.3246. Epub 2017 Aug 30. PubMed [citation] PMID: 28854070, PMCID: PMC5648176
11. Jordan VC. Endoxifen: The End, or Are We at the Beginning? J Clin Oncol. 2017 Oct 20;35(30):3378-3379. doi: 10.1200/JCO.2017.74.9325. Epub 2017 Aug 30. No abstract available. PubMed [citation] PMID: 28854071
12. Yuan S, Sun Q, Chen Y, Liao J. A Pharmacokinetic-Pharmacodynamic Model of Tamoxifen and Endoxifen to Predict Their Distribution and Effects on Inhibition of Tumor Growth. Drug Metab Lett. 2017;11(2):93-101. doi: 10.2174/1872312811666170815160751. PubMed [citation] PMID: 28814243
13. Hwang GS, Bhat R, Crutchley RD, Trivedi MV. Impact of CYP2D6 polymorphisms on endoxifen concentrations and breast cancer outcomes. Pharmacogenomics J. 2018 Apr;18(2):201-208. doi: 10.1038/tpj.2017.36. Epub 2017 Aug 1. Review. PubMed [citation] PMID: 28762370
14. Klopp-Schulze L, Joerger M, Wicha SG, Ter Heine R, Csajka C, Parra-Guillen ZP, Kloft C. Exploiting Pharmacokinetic Models of Tamoxifen and Endoxifen to Identify Factors Causing Subtherapeutic Concentrations in Breast Cancer Patients. Clin Pharmacokinet. 2018 Feb;57(2):229-242. doi: 10.1007/s40262-017-0555-z. PubMed [citation] PMID: 28540639
15. Thomas TJ, Thomas T, John S, Hsu HC, Yang P, Keinänen TA, Hyvönen MT. Tamoxifen metabolite endoxifen interferes with the polyamine pathway in breast cancer. Amino Acids. 2016 Oct;48(10):2293-302. doi: 10.1007/s00726-016-2300-6. Epub 2016 Jul 20. PubMed [citation] PMID: 27438264
16. Ahmad A, Sheikh S, Shah T, Reddy MS, Prasad B, Verma KK, Chandrakant BB, Paithankar M, Kale P, Solanki RV, Patel R, Barkate H, Ahmad I. Endoxifen, a New Treatment Option for Mania: A Double-Blind, Active-Controlled Trial Demonstrates the Antimanic Efficacy of Endoxifen. Clin Transl Sci. 2016 Oct;9(5):252-259. doi: 10.1111/cts.12407. Epub 2016 Jun 27. Erratum in: Clin Transl Sci. 2017 Mar;10 (2):117. PubMed [citation] PMID: 27346789, PMCID: PMC5350997
17. Fox P, Balleine RL, Lee C, Gao B, Balakrishnar B, Menzies AM, Yeap SH, Ali SS, Gebski V, Provan P, Coulter S, Liddle C, Hui R, Kefford R, Lynch J, Wong M, Wilcken N, Gurney H. Dose Escalation of Tamoxifen in Patients with Low Endoxifen Level: Evidence for Therapeutic Drug Monitoring-The TADE Study. Clin Cancer Res. 2016 Jul 1;22(13):3164-71. doi: 10.1158/1078-0432.CCR-15-1470. Epub 2016 Feb 4. PubMed [citation] PMID: 26847054
18. Dezentjé VO, Opdam FL, Gelderblom H, Hartigh den J, Van der Straaten T, Vree R, Maartense E, Smorenburg CH, Putter H, Dieudonné AS, Neven P, Van de Velde CJ, Nortier JW, Guchelaar HJ. CYP2D6 genotype- and endoxifen-guided tamoxifen dose escalation increases endoxifen serum concentrations without increasing side effects. Breast Cancer Res Treat. 2015 Oct;153(3):583-90. doi: 10.1007/s10549-015-3562-5. Epub 2015 Sep 14. PubMed [citation] PMID: 26369533, PMCID: PMC4589558
19. Zhang C, Zhong Q, Zhang Q, Zheng S, Miele L, Wang G. Boronic prodrug of endoxifen as an effective hormone therapy for breast cancer. Breast Cancer Res Treat. 2015 Jul;152(2):283-91. doi: 10.1007/s10549-015-3461-9. Epub 2015 Jun 14. PubMed [citation] PMID: 26071758, PMCID: PMC4524496
20. Chae YJ, Lee KJ, Lee HJ, Sung KW, Choi JS, Lee EH, Hahn SJ. Endoxifen, the active metabolite of tamoxifen, inhibits cloned hERG potassium channels. Eur J Pharmacol. 2015 Apr 5;752:1-7. doi: 10.1016/j.ejphar.2015.01.048. Epub 2015 Feb 11. PubMed [citation] PMID: 25680947
PubChem Compound 54613017
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator